molecular formula C18H22N2O3S B2504767 N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1351649-30-3

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2504767
CAS RN: 1351649-30-3
M. Wt: 346.45
InChI Key: QQYDYWFFKUMMGA-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as THPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. THPO is a synthetic molecule that belongs to the family of oxalamide derivatives. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Scientific Research Applications

Catalytic Applications

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds have been explored for their catalytic properties, particularly in copper-catalyzed coupling reactions. The use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation with inferior reactive (hetero)aryl chlorides showcases the compound's utility in enhancing reaction yields and broadening the scope of reactants (De, Yin, & Ma, 2017). Furthermore, the identification of N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide as a generally effective ligand for copper-catalyzed C−O cross-couplings, discovered through high throughput screening of a pharmaceutical compound library, illustrates the potential of such compounds in facilitating mild conditions for the synthesis of biarylethers and phenols (Chan et al., 2019).

Pharmacological Applications

Compounds structurally related to this compound have been investigated for their pharmacological activities. Studies on N-(phenylalkyl)cinnamides, for instance, have revealed selective antagonism at NR1A/2B receptors of the NMDA receptor subtypes, presenting a framework for designing new NR2B-selective NMDA antagonists as potential CNS therapeutics (Tamiz et al., 1999). Additionally, the exploration of selective androgen receptor modulators (SARMs), including compounds with similar structural motifs, has highlighted their therapeutic promise for conditions like benign hyperplasia, demonstrating the compounds' pharmacokinetic characteristics and metabolic profiles in preclinical studies (Wu et al., 2006).

Materials Science and Analytical Chemistry Applications

Research has also extended into materials science and analytical chemistry, where the properties of this compound derivatives have been utilized. For example, the development of enzyme-linked immunosorbent assays (ELISAs) for the detection of specific fungicides showcases the application of such compounds in creating sensitive and specific assays for environmental and food safety monitoring (Giraudi et al., 1999).

properties

IUPAC Name

N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-18(23,10-9-14-6-3-2-4-7-14)13-20-17(22)16(21)19-12-15-8-5-11-24-15/h2-8,11,23H,9-10,12-13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYDYWFFKUMMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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